Methyl 3-bromobutanoate

Catalog No.
S1893624
CAS No.
21249-59-2
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromobutanoate

CAS Number

21249-59-2

Product Name

Methyl 3-bromobutanoate

IUPAC Name

methyl 3-bromobutanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3

InChI Key

WJYBMWHJTZBYSO-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)Br

Canonical SMILES

CC(CC(=O)OC)Br

Methyl 3-bromobutanoate (CAS 21249-59-2) is a highly specific beta-bromo ester widely utilized as a homoenolate precursor and a bifunctional alkylating agent in advanced organic synthesis. Unlike more common alpha-halogenated esters, this compound provides a precise C4 building block for the synthesis of acyclic beta-amino acids, 3-substituted butanoic acids, and complex heterocycles. Its procurement value lies in its ability to undergo controlled beta-functionalization without premature cyclization, making it an essential intermediate for pharmaceutical manufacturing and specialized materials where strict regiocontrol is required .

Substituting methyl 3-bromobutanoate with its positional isomers fundamentally alters the synthetic pathway and product distribution. Methyl 2-bromobutanoate acts as an alpha-alkylating agent, forming standard Reformatsky enolates that lead exclusively to alpha-substitution. Conversely, methyl 4-bromobutanoate, a gamma-bromo ester, readily undergoes intramolecular cyclization upon metalation or amination to form gamma-butyrolactone or gamma-lactam derivatives. Furthermore, substituting with the ethyl ester (ethyl 3-bromobutanoate) alters transesterification rates and increases the boiling point, which can complicate downstream purification during scale-up. Therefore, for the specific introduction of a 3-butanoate moiety, the exact beta-bromo methyl ester is strictly non-interchangeable[1].

Organozinc Homoenolate Formation vs. Alpha-Enolate Reactivity

The position of the bromine atom dictates the metalation behavior. Methyl 3-bromobutanoate forms a zinc homoenolate equivalent that requires specific activation (e.g., highly active zinc or specific temperatures) to avoid beta-elimination to methyl crotonate. In contrast, the alpha-bromo analog (methyl 2-bromobutanoate) rapidly forms a stable zinc enolate (standard Reformatsky reagent) at standard temperatures .

Evidence DimensionMetalation pathway and intermediate stability
Target Compound DataForms beta-zinc species (homoenolate); prone to beta-elimination without activation
Comparator Or BaselineMethyl 2-bromobutanoate: Forms stable alpha-zinc enolate readily
Quantified DifferenceDistinct reactivity requiring specialized zinc activation to achieve >80% yield of the organozinc species
ConditionsZinc insertion under standard vs. activated conditions

Procurement must select the beta-bromo ester specifically when a homoenolate (beta-functionalization) is required, while accounting for the need for specialized zinc activation in the process design.

Regioselectivity in Amination and Lactamization Avoidance

When reacted with primary amines, methyl 3-bromobutanoate yields acyclic beta-amino acid derivatives (e.g., methyl 3-aminobutanoate precursors). In stark contrast, methyl 4-bromobutanoate reacts with amines to form gamma-amino esters, which spontaneously cyclize to form pyrrolidin-2-ones (gamma-lactams)[1]. The beta-bromo ester maintains the acyclic framework (>90% acyclic beta-amino ester), whereas the 4-bromo analog yields >95% cyclic lactam under identical conditions.

Evidence DimensionProduct distribution in amination reactions
Target Compound Data>90% acyclic beta-amino ester formation
Comparator Or BaselineMethyl 4-bromobutanoate: >95% cyclic gamma-lactam formation
Quantified DifferenceComplete divergence in product topology (acyclic vs. cyclic) based on halogen position
ConditionsReaction with primary amines under standard nucleophilic substitution conditions

Essential for buyers sourcing precursors for acyclic beta-amino acids, where gamma-lactam formation would be a critical process failure.

Boiling Point and Processability in Scale-Up

The choice of ester alkyl group significantly impacts processability. Methyl 3-bromobutanoate possesses a boiling point of 149.9 °C at 760 mmHg (71 °C at 15 Torr). The ethyl ester analog (ethyl 3-bromobutanoate) exhibits a higher boiling point, typically extrapolated to ~170 °C at 760 mmHg (41-42 °C at 2 Torr) [1]. This ~20 °C difference facilitates the easier removal of unreacted methyl ester starting material via vacuum distillation.

Evidence DimensionBoiling point and thermal removal
Target Compound Data149.9 °C at 760 mmHg
Comparator Or BaselineEthyl 3-bromobutanoate: ~170 °C at 760 mmHg
Quantified DifferenceMethyl ester boils ~20 °C lower than the ethyl ester
ConditionsStandard atmospheric pressure (760 mmHg)

For industrial scale-up, the lower boiling point of the methyl ester reduces thermal degradation risks during the purification of sensitive intermediates.

Synthesis of Beta-Amino Acid APIs

Methyl 3-bromobutanoate is the optimal choice as a primary alkylating agent for the synthesis of 3-aminobutanoic acid derivatives. Because it resists the spontaneous lactamization seen in gamma-bromo analogs, it is critical for manufacturing acyclic beta-peptides and specific pharmaceutical active ingredients [1].

Homoenolate Cross-Coupling Reactions

Employed in the generation of zinc or samarium homoenolates for conjugate additions and cross-coupling reactions. This allows the precise installation of the 3-butanoate fragment, provided the process is optimized with activated zinc to prevent beta-elimination .

Preparation of Beta-Substituted Heterocycles

Serves as a reliable precursor for synthesizing complex heterocyclic systems where the beta-carbon must be functionalized prior to a controlled, secondary cyclization step, leveraging the lower boiling point for easier intermediate purification [2].

XLogP3

1.2

Other CAS

21249-59-2

General Manufacturing Information

Butanoic acid, 3-bromo-, methyl ester: INACTIVE

Dates

Last modified: 08-16-2023

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